molecular formula C8H12 B042676 Cyclohexane, 1,2-bis(methylene)- CAS No. 2819-48-9

Cyclohexane, 1,2-bis(methylene)-

Cat. No.: B042676
CAS No.: 2819-48-9
M. Wt: 108.18 g/mol
InChI Key: DYEQHQNRKZJUCT-UHFFFAOYSA-N
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Description

Cyclohexane, 1,2-bis(methylene)-, also known as Cyclohexane, 1,2-bis(methylene)-, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ruthenium complexes based on rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been found highly active and enantioselective as catalysts for asymmetric hydrogenation of aryl and heteroaryl ketones (Doherty et al., 2007).

  • In crystallography, C-H-Npyridine interactions in isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines lead to various molecular arrangements, influencing the crystal packing (Lai, Mohr, & Tiekink, 2006).

  • The Kabachnik-Fields and Moedritzer-Irani reactions using this compound lead to the creation of new bicyclic bis phosphonates and tetra phosphonic acid, with the methylene bridge offering stability in different pH conditions (Bailly & Burgada, 1995).

  • A study on recyclable 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane-catalyzed oxidation of cyclohexene with hydrogen peroxide demonstrates a practical approach to synthesize trans-1,2-cyclohexanedio (Yu et al., 2014).

  • The ozonolysis of highly methylated 1,2-bis(methylene)cycloalkanes shows differences in reactivity compared to nonmethylated ones, suggesting a particular reaction mechanism (Yamakoshi et al., 1996).

  • Methylene halides can lead to the formation of tetraoxacyclodecane derivatives from cyclohexane-1,2-diols, revealing interesting chemical transformations (Brimacombe et al., 1967).

  • The thermal isomerization of 1,4-bis(ethenylidene)cyclohexane and 1,2-ethenylidene-4-methylenecyclohexane leads to polymethylencyclohexane, which has implications in organic chemistry (Lenk & Hopf, 1982).

  • Bifunctional organocatalysts derived from trans-cyclohexane-1,2-diamine show excellent activity in various asymmetric reactions, suggesting their potential in organic synthesis (Nájera, Sansano, & Gómez-Bengoa, 2016).

  • Polyamides derived from 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane have been shown to offer transparent, flexible, and tough films with high glass transition temperatures (Yang, Hsiao, & Yang, 1999).

  • In a study on the stereochemistry of 3,4-bis(trimethylsilyl)cyclohexene, researchers found that trifluoroacetolysis of the cis 3,4-isomer yields cyclohexene-d2, revealing insights into the stereochemical aspects of these compounds (Wickham & Kitching, 1983).

Properties

IUPAC Name

1,2-dimethylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEQHQNRKZJUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182460
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2819-48-9
Record name Cyclohexane, 1,2-bis(methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,2-bis(methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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